molecular formula C9H10N2O3 B3089157 Methyl 3-amino-4-carbamoylbenzoate CAS No. 1190216-41-1

Methyl 3-amino-4-carbamoylbenzoate

Cat. No.: B3089157
CAS No.: 1190216-41-1
M. Wt: 194.19 g/mol
InChI Key: ABCYXYQIRIBFPU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-carbamoylbenzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, featuring an amino group at the third position and a carbamoyl group at the fourth position on the benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-carbamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-carbamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification to occur efficiently.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-4-carbamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-carbamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of a carbamoyl group.

    Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a carbamoyl group.

    Methyl 3-amino-4-nitrobenzoate: Similar structure but with a nitro group instead of a carbamoyl group.

Uniqueness: Methyl 3-amino-4-carbamoylbenzoate is unique due to the presence of both an amino group and a carbamoyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 3-amino-4-carbamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCYXYQIRIBFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-carbamoylbenzoate
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